molecular formula C17H15NO3 B5889565 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B5889565
M. Wt: 281.30 g/mol
InChI Key: WYTWOWKAYNGYPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide, often involves the cyclization of o-hydroxyacetophenones under basic conditions. Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed C–H arylation, is also employed to introduce various substituents at specific positions on the benzofuran scaffold .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxy and carboxamide groups contribute to its unique properties compared to other benzofuran derivatives .

Properties

IUPAC Name

5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-12-8-9-14-13(10-12)15(17(18)19)16(21-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWOWKAYNGYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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